7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

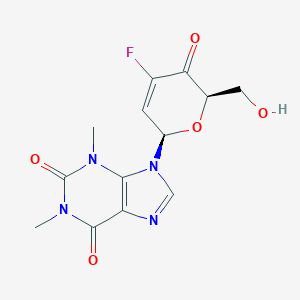

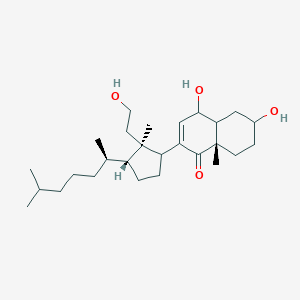

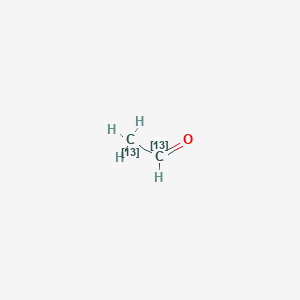

7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline, also known as 7FHP, is a synthetic compound that has been developed for its potential applications in scientific research. This molecule is a derivative of theophylline, a well-known bronchodilator that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, 7FHP has been designed specifically for research purposes, and its unique chemical structure and properties make it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves its ability to selectively inhibit PDEs, particularly the PDE4 isoform. By inhibiting PDE4, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline increases the levels of cAMP and cGMP, which in turn activate various downstream signaling pathways. These pathways are involved in many cellular processes such as inflammation, immune response, and smooth muscle relaxation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline are diverse and depend on the specific processes being studied. For example, in studies of inflammation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In studies of smooth muscle relaxation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to enhance the relaxation response in various tissues, suggesting its potential as a bronchodilator.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline for lab experiments is its selectivity for certain PDE isoforms, which allows for more precise investigation of specific biological processes. Additionally, the synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is well-established and yields high purity and quantity of the compound. However, one limitation of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is its relatively high cost compared to other research tools, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research involving 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, particularly those involving inflammation and smooth muscle dysfunction. Additionally, further studies of its mechanism of action and selectivity for certain PDE isoforms may lead to the development of more targeted and effective treatments for specific conditions. Finally, the synthesis of new derivatives of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline may yield compounds with even greater selectivity and potency, further expanding its potential applications in scientific research.

Synthesis Methods

The synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves several steps, starting with the reaction of theophylline with a fluorinated sugar molecule. This reaction produces a complex intermediate compound, which is then further modified to yield the final product. The synthesis process has been optimized to ensure high yields and purity of the final compound, and it has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

One of the main applications of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline in scientific research is as a probe for studying the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that play a critical role in regulating the levels of cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By selectively inhibiting certain PDE isoforms, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline can be used to investigate the specific roles of these enzymes in various cellular and physiological processes.

properties

CAS RN |

142270-03-9 |

|---|---|

Product Name |

7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline |

Molecular Formula |

C13H13FN4O5 |

Molecular Weight |

324.26 g/mol |

IUPAC Name |

9-[(2R,6R)-4-fluoro-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H13FN4O5/c1-16-11-9(12(21)17(2)13(16)22)15-5-18(11)8-3-6(14)10(20)7(4-19)23-8/h3,5,7-8,19H,4H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

XGHISNSPFYANSE-HTQZYQBOSA-N |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3C=C(C(=O)[C@H](O3)CO)F |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |

Other CAS RN |

142270-03-9 |

synonyms |

7-(3-deoxy-3-fluoro-beta-D-glycero-hex-2-enopyranosyl-4-ulose)theophylline 7-(3-deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline DFH-theophylline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)